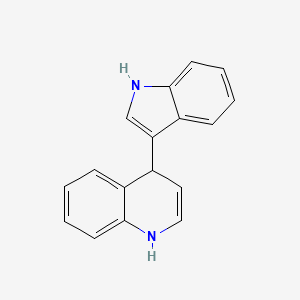
4-(1H-Indol-3-yl)-1,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Indol-3-yl)-1,4-dihydroquinoline is a heterocyclic compound that features both an indole and a dihydroquinoline moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The dihydroquinoline structure adds further complexity and potential for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The dihydroquinoline moiety can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(1H-Indol-3-yl)-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学的研究の応用
4-(1H-Indol-3-yl)-1,4-dihydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the dihydroquinoline structure can enhance its binding affinity and specificity. This dual interaction can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Quinoline: Known for its antimalarial properties and used in various pharmaceuticals.
Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity.
Uniqueness
4-(1H-Indol-3-yl)-1,4-dihydroquinoline is unique due to its combination of indole and dihydroquinoline moieties, which provides a versatile platform for chemical modifications and biological interactions. This dual structure allows it to exhibit a broader range of activities compared to its simpler counterparts.
特性
CAS番号 |
61305-08-6 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-1,4-dihydroquinoline |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-12,18-19H |
InChIキー |
KEASVJSMRLKOAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C=CN2)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



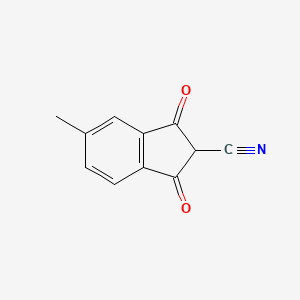
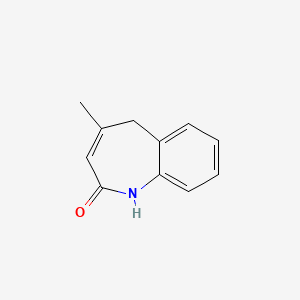


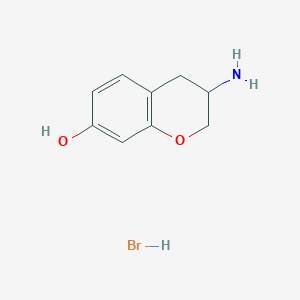
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
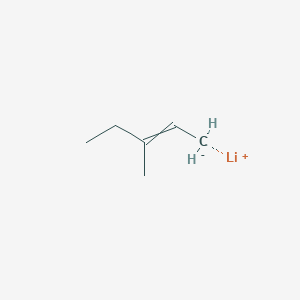
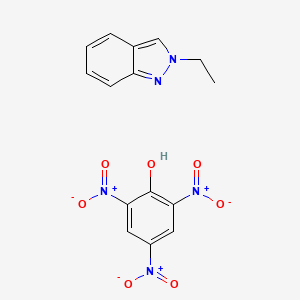
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
